molecular formula C16H12ClNO B12095934 8-Chloro-6-methyl-2-phenyl-4-quinolinol CAS No. 1070879-85-4

8-Chloro-6-methyl-2-phenyl-4-quinolinol

Cat. No.: B12095934
CAS No.: 1070879-85-4
M. Wt: 269.72 g/mol
InChI Key: OZQNRKSVUNYDNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-2-phenyl-4-quinolinol can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-methylquinoline with phenylmagnesium bromide, followed by oxidation . Another method includes the cyclization of 2-phenyl-3-(2-chloro-6-methylphenyl)propanoic acid under acidic conditions .

Industrial Production Methods

. the synthetic routes mentioned above can be scaled up for larger production if needed.

Biological Activity

8-Chloro-6-methyl-2-phenyl-4-quinolinol, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound belongs to a class known for various pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

The molecular formula of this compound is C15H12ClNC_{15}H_{12}ClN with a molecular weight of approximately 255.72 g/mol. Its structure features a quinoline ring substituted with a chlorine atom, a methyl group, and a phenyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, this compound exhibited significant antibacterial activity against various strains of bacteria. In one study, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Escherichia coli2023

This table indicates that the compound's efficacy is promising for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 8-chloro derivatives has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

A notable study focused on its effects on breast cancer cells (MCF-7), where it was found to inhibit cell growth in a dose-dependent manner:

Concentration (µM)Cell Viability (%)
1085
2565
5045

These findings suggest that higher concentrations lead to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of quinoline derivatives. In vitro studies demonstrated that this compound showed activity against viral infections, including influenza and herpes simplex virus (HSV). The compound's mechanism appears to involve interference with viral replication processes.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated that this compound had comparable effectiveness to established antibiotics against resistant bacterial strains .
  • Anticancer Mechanism Investigation : A recent publication explored the apoptotic effects of this compound on MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment with the compound significantly increased early and late apoptotic cell populations compared to controls .
  • Antiviral Potential : A study assessing the antiviral activity against HSV reported that treatment with this compound reduced viral titers significantly in treated cells compared to untreated controls, suggesting its potential as an antiviral therapeutic .

Properties

CAS No.

1070879-85-4

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

8-chloro-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19)

InChI Key

OZQNRKSVUNYDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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